Diethyl cromoglycate
Overview
Description
Diethyl cromoglycate is a derivative of Sodium cromoglycate . Sodium cromoglycate is a bischromone derivative that is used as prophylactic treatment and maintenance of bronchial asthma by preventing the release of histamine in the body .
Synthesis Analysis
The synthesis of Diethyl cromoglycate involves the reaction of 2, 6-dihydroxy acetophenone with diethyl oxalate to obtain 7-hydroxy-4-oxo-4H-benzopyran-2-carboxylic acid ethyl ester. This is then reacted with 1, 3-dibromo-2-propanol (or epoxy chloropropane) to prepare the chromoglycic acid diethyl ester .Molecular Structure Analysis
The molecular formula of Diethyl cromoglycate is C27H24O11 . The IUPAC name is ethyl 5-[3-(2-ethoxycarbonyl-4-oxochromen-5-yl)oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylate .Physical And Chemical Properties Analysis
The molecular weight of Diethyl cromoglycate is 524.5 g/mol .Scientific Research Applications
Stress-Induced Behavioral Alterations
Diethyl Cromoglycate (DEC) has been studied for its potential in ameliorating stress-induced behavioral alterations. Research demonstrated that DEC, as a mast cell stabilizer, significantly attenuated restraint stress-induced behavioral changes in rats. This suggests a potential application of DEC in modulating stress-related behavioral disorders (Manchanda, Jaggi, & Singh, 2011).
Anti-inflammatory and Asthma Prophylaxis
DEC is primarily known for its use in the prophylaxis of bronchial asthma. It operates by stabilizing mast cell membranes, thereby inhibiting the release of allergic reaction mediators. This action is crucial in preventing allergic bronchial reactions in asthma patients (Brogden, Speight, & Avery, 2012).
Drug Delivery Systems
In the field of pharmacology, DEC has been utilized in the development of innovative drug delivery systems. For instance, efforts to improve the entrapment efficiency of DEC in polylactic acid nanoparticles have shown promise. This research highlights the potential for creating more effective drug delivery mechanisms for hydrophilic substances like DEC (Peltonen et al., 2004).
Pediatric Asthma Management
Studies have examined the efficacy of inhaled DEC in the management of childhood asthma. The results suggest that the efficacy of DEC over placebo is not conclusively proven, indicating the need for further research in this area (van der Wouden et al., 2008).
Allergen-Specific Immune Responses
Research on the impact of DEC on allergen-specific CD4+ T lymphocytes has shown that DEC, unlike corticosteroids, does not inhibit the proliferation of these cells. This indicates a specific mode of action of DEC that differs from other anti-inflammatory drugs (O’Hehir & Moqbel, 2012).
Ophthalmologic Applications
DEC has been explored for use in treating allergic eye diseases. Research focused on developing optimal formulations and technologies for creating effective sodium cromoglycate eye drops (Inkėnienė, Klimas, & Ramanauskienė, 2005).
Electrochemical Detection
In analytical chemistry, DEC has been used in the development of poly-L-lysine modified carbon electrodes for voltammetric determination. This application is significant for detecting cromoglycate in biological samples, such as urine (Pereira, Fogg, & Zanoni, 2003).
Pharmacological Effects on Ion Movements
Research has explored how cromoglycate impacts ion movements in sickle cells, demonstrating its potential in altering cellular responses during deoxygenation, which is relevant for sickle cell disease (Bizumukama et al., 2011).
Serotonin Turnover in the Brain
DEC has been studied for its effects on brain serotonin turnover, particularly in contexts like morphine dependence and withdrawal. This research contributes to understanding the neurochemical pathways affected by DEC (San-Martin-Clark et al., 2005).
Safety And Hazards
Future Directions
The future directions of Diethyl cromoglycate involve improving its synthesis method. A recent patent describes a new preparation method that involves reacting 2, 6-dihydroxy acetophenone with diethyl oxalate to obtain 7-hydroxy-4-oxo-4H-benzopyran-2-carboxylic acid ethyl ester, and then reacting with 1, 3-dibromo-2-propanol (or epoxy chloropropane) to prepare the chromoglycic acid diethyl ester . This method cuts off the source of the multi-molecule polycondensation reaction and ensures that the reaction can obtain the only product of the chromoglycic acid diethyl ester, thereby improving the yield of the chromoglycic acid diethyl ester .
properties
IUPAC Name |
ethyl 5-[3-(2-ethoxycarbonyl-4-oxochromen-5-yl)oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O11/c1-3-33-26(31)22-11-16(29)24-18(7-5-9-20(24)37-22)35-13-15(28)14-36-19-8-6-10-21-25(19)17(30)12-23(38-21)27(32)34-4-2/h5-12,15,28H,3-4,13-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBBSLDXYDBFEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)C2=C(O1)C=CC=C2OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)OCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20167164 | |
Record name | Cromophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20167164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl cromoglycate | |
CAS RN |
16150-45-1 | |
Record name | 2,2′-Diethyl 5,5′-[(2-hydroxy-1,3-propanediyl)bis(oxy)]bis[4-oxo-4H-1-benzopyran-2-carboxylate] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16150-45-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cromophene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016150451 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cromophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20167164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4H-1-Benzopyran-2-carboxylic acid, 5,5'-((2-hydroxy-1,3-propanediyl)bis(oxy))bis(4-oxo) diethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.016 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIETHYL 5,5'-((2-HYDROXYPROPANE-1,3-DIYL)BIS(OXY))BIS(4-OXO-4H-CHROMENE-2-CARBOXYLATE) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SMU3BJ0QSN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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